Flumethazone pivalate

Description

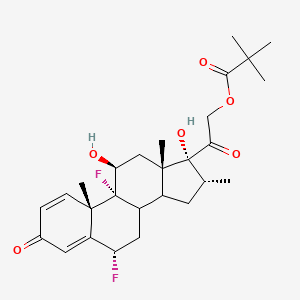

Structure

3D Structure

Properties

Molecular Formula |

C27H36F2O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

[2-[(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16?,17?,19+,20+,24+,25+,26+,27+/m1/s1 |

InChI Key |

JWRMHDSINXPDHB-DCPWPRNHSA-N |

Isomeric SMILES |

C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Research of Flumethasone Pivalate

Established Synthetic Pathways and Precursors

The synthesis of flumethasone (B526066) pivalate (B1233124) primarily involves the esterification of its parent alcohol, flumethasone. Flumethasone itself serves as a key advanced intermediate in the production of flumethasone pivalate and other related corticosteroids. axplora.comorganic-chemistry.org

Esterification Methodologies for Flumethasone Pivalate Synthesis

Flumethasone pivalate is the 21-pivalate ester of flumethasone, meaning it is synthesized by forming an ester linkage at the C21 hydroxyl group of the flumethasone molecule. ijdvl.comnih.govresearchgate.netnih.gov This transformation is a crucial step in its production and is an example of a prodrug strategy where the physicochemical properties of the parent drug are modified. researchgate.netwikipedia.org

The esterification is typically achieved through the reaction of flumethasone with a pivaloylating agent. Common reagents for this type of reaction include pivaloyl chloride or pivalic anhydride. The reaction is generally carried out in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct. For instance, a method analogous to the synthesis of other corticosteroid pivalate esters involves dissolving the parent steroid in a suitable solvent like methylene (B1212753) chloride and adding a base such as N,N-dimethylaminopyridine (DMAP) or pyridine, followed by the addition of pivaloyl chloride. google.com

A general reaction scheme for this esterification is as follows:

Flumethasone + Pivaloyl Chloride (in the presence of a base) → Flumethasone Pivalate + HCl

This esterification process enhances the lipophilicity of the corticosteroid, a key factor in improving its penetration through the skin. ijdvl.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the esterification process is a subject of optimization to maximize yield and purity. Research into the synthesis of similar corticosteroid esters, such as dexamethasone (B1670325) pivalate, provides insight into potential optimization strategies. One approach involves comparing direct acylation with alternative methods. For example, a sulfonate displacement method has been shown to produce higher yields compared to direct acylation with pivaloyl chloride (80-89% vs. 50-60%). This method proceeds via a two-step process:

Conversion of the C21 hydroxyl group to a good leaving group, such as a mesylate.

Nucleophilic substitution of the mesylate with pivalate anion.

An example of the reaction conditions for the second step is the reaction of the steroid 21-mesylate with sodium pivalate in the presence of pivalic acid in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60°C).

The choice of catalyst is also critical. Studies on the esterification of steroid alcohols have demonstrated that catalysts like ferric chloride (FeCl₃·6H₂O) can be highly effective, leading to excellent yields under azeotropic reflux conditions in a high-boiling solvent like mesitylene. organic-chemistry.org Such catalytic systems offer a versatile and environmentally friendlier option for the synthesis of fatty acid esters of steroids, a principle that can be extended to pivalate ester synthesis.

The optimization of these parameters—including the choice of acylating agent, catalyst, solvent, and reaction temperature—is essential for the industrial-scale production of flumethasone pivalate.

Chemical Derivatization and Analogue Synthesis

The chemical structure of flumethasone and its pivalate ester provides a scaffold for the synthesis of new analogues with potentially improved therapeutic properties.

Investigation of Flumethasone and Related Substances as Starting Materials

Flumethasone is a versatile starting material for the synthesis of a range of corticosteroid derivatives beyond flumethasone pivalate. axplora.com For example, synthetic routes to potent anti-inflammatory agents like fluticasone (B1203827) propionate (B1217596) have been developed starting from flumethasone. epo.orggoogleapis.com These syntheses often involve complex chemical transformations at the C-17 position of the steroid nucleus, demonstrating the utility of flumethasone as a foundational molecule in medicinal chemistry. The synthesis of novel cationic glucocorticoids from flumethasone has also been reported, highlighting the ongoing exploration of its chemical space for new therapeutic agents.

Role of Hydroxyacid Intermediates in Compound Modification

A key strategy in the derivatization of flumethasone involves its oxidative cleavage to form a 17β-carboxylic acid intermediate, often referred to as a "hydroxyacid". This specific intermediate is 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid. hovione.comnih.govgoogle.com

This hydroxyacid is a critical building block for the synthesis of other important corticosteroids. For instance, it is a direct precursor in the synthesis of fluticasone. google.com The generation of this hydroxyacid from flumethasone or its 21-acetate is typically achieved through treatment with an oxidizing agent like periodic acid or through a simultaneous hydrolysis and degradative oxidation using potassium hydroxide (B78521) in the presence of an oxidizing agent. epo.orggoogleapis.comhovione.comgoogle.com The transformation of the C-17 side chain into a carboxylic acid opens up a new avenue for chemical modifications, allowing for the introduction of different functional groups, such as thioesters in the case of fluticasone propionate. epo.orggoogle.com

Prodrug Design Principles and Chemical Biotransformation

The design of flumethasone pivalate as a prodrug is a deliberate strategy to enhance its therapeutic efficacy. wikipedia.orggoogle.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

Esterification at the C-21 position is a common prodrug approach for corticosteroids. ijdvl.comnih.gov The addition of the pivalate group to flumethasone increases its lipophilicity. researchgate.net This enhanced lipophilicity allows for better penetration into the skin, concentrating the drug at the site of inflammation. acs.orgdrugbank.com

The chemical biotransformation of flumethasone pivalate involves the enzymatic hydrolysis of the pivalate ester bond to release the active drug, flumethasone, at the target site. researchgate.net This hydrolysis is carried out by esterase enzymes present in the skin and other tissues. oup.comnih.gov The rate of this hydrolysis can be influenced by the steric hindrance of the ester group. The bulky pivalate group may influence the rate of cleavage, potentially leading to a more sustained release of the active flumethasone. Studies on other corticosteroid esters have shown that the structure of the side chain significantly impacts the rate of enzymatic hydrolysis. oup.com This controlled release is a key aspect of the prodrug strategy, aiming to maximize local activity while minimizing systemic absorption and potential side effects.

Strategies for Modifying Physico-chemical and Biopharmaceutical Properties

The transformation of flumethasone into flumethasone pivalate is a clear example of a prodrug strategy, where a pharmacologically active agent is chemically modified to form an inactive derivative that, upon administration, is converted back to the active parent drug. msdvetmanual.com For corticosteroids, the hydroxyl group at the C-21 position is a common site for such modifications, particularly for creating ester prodrugs. nih.gov

Esterification is a primary strategy to modify the physico-chemical and biopharmaceutical characteristics of corticosteroids. msdvetmanual.com The choice of the ester group is critical as it dictates properties such as water/lipid solubility, which in turn controls the in vivo disposition of the compound. msdvetmanual.com Flumethasone pivalate is synthesized via the esterification of flumethasone with pivalic acid or its derivatives. smolecule.com This process typically involves reacting the parent steroid with the corresponding acid anhydride, such as pivalic anhydride, often in the presence of strong acids. google.com

The addition of the pivalate (trimethylacetate) group, a monoacid ester, significantly increases the lipophilicity of the flumethasone molecule. msdvetmanual.com This change leads to the formation of a water-insoluble drug, which is advantageous for creating long-acting formulations intended for specific routes of administration. msdvetmanual.com The increased lipophilicity enhances tissue retention, concentrating the anti-inflammatory action at the site of application. drugbank.com

The parent molecule, flumethasone, already incorporates several structural modifications to the basic steroid nucleus to enhance activity, including the introduction of a double bond at the C1-C2 position and fluorine atoms at the C-6α and C-9α positions. nih.govnih.gov The esterification at C-21 with a pivalate group is a further derivatization step specifically aimed at optimizing its delivery and pharmacokinetic profile. nih.gov

Table 1: Comparison of Selected Physico-chemical Properties of Flumethasone and Flumethasone Pivalate This table is interactive. You can sort and filter the data.

| Property | Flumethasone | Flumethasone Pivalate | Source |

|---|---|---|---|

| Molecular Formula | C₂₂H₂₈F₂O₅ | C₂₇H₃₆F₂O₆ | nih.gov, medchemexpress.com |

| Molecular Weight | 410.5 g/mol | 494.6 g/mol | nih.gov, nih.gov |

| LogP | 1.9 - 3.86 | 2.1 | nih.gov, nih.gov |

| Water Solubility | 0.392 mg/L | 0.0107 g/L (10.7 mg/L) | nih.gov, nih.gov |

In Vitro and Non-Human In Vivo Ester Hydrolysis Pathways

Flumethasone pivalate is an inactive prodrug that must undergo hydrolysis to release the pharmacologically active parent steroid, flumethasone. msdvetmanual.comnih.gov This bioactivation is a critical step in its mechanism of action. The chemical pathway involves the cleavage of the ester bond connecting the pivalate group to the C-21 position of the steroid.

The hydrolysis is an enzymatic process catalyzed by esterases that are widely distributed throughout the body. In non-human in vivo models, corticosteroid esters are known to be hydrolyzed by esterases present in body fluids such as blood and synovial fluid, as well as in tissues, with the liver being a primary site for such metabolic reactions. msdvetmanual.comnih.gov The pivalate ester is cleaved, releasing flumethasone and pivalic acid. smolecule.com

In vitro studies of ester hydrolysis are crucial in the development of steroidal prodrugs. The rate of hydrolysis, often expressed as a half-life (t½) in biological media like rat or human plasma, is a key parameter evaluated during research. nih.gov This rate determines the speed of activation and the duration of action of the drug. For instance, research on various ester prodrugs in rabbit models, using preparations like skin homogenates or purified liver esterases, demonstrates that the metabolic pathway and kinetics can differ significantly between intact tissues and isolated enzyme systems. nih.gov While not specific to flumethasone pivalate, these studies show that ester hydrolysis is a primary metabolic pathway in the skin and liver, and that other reactions such as conjugation can also occur. nih.gov

Table 2: Summary of Flumethasone Pivalate Hydrolysis This table is interactive. You can sort and filter the data.

| Component | Description | Source |

|---|---|---|

| Prodrug | Flumethasone Pivalate | nih.gov |

| Active Moiety | Flumethasone | nih.gov |

| By-product | Pivalic Acid | smolecule.com |

| Catalyzing Enzymes | Esterases, Pseudoesterases | msdvetmanual.com |

| Location of Hydrolysis (Non-Human In Vivo) | Body fluids (blood, synovial fluid), Liver, Skin | msdvetmanual.com, nih.gov |

Immunomodulatory Effects in Isolated Cell Systems

Influence on Lymphocyte Proliferation and Function

A primary mechanism of the immunosuppressive action of flumethasone pivalate involves its significant impact on lymphocytes. As a member of the glucocorticoid class of corticosteroids, it is known to reduce the number of circulating lymphocytes, a condition referred to as lymphocytopenia. scientificlabs.co.uksigmaaldrich.comnih.govnih.gov This reduction is a consequence of a general decrease in the function of the lymphatic system induced by the compound. drugbank.comncats.ioncats.iosigmaaldrich.comncats.iowikipedia.org

Furthermore, flumethasone pivalate actively suppresses the immune response by inhibiting the proliferation of lymphocytes. smolecule.com By reducing the population and activity of these critical immune cells, the compound effectively dampens the body's inflammatory and immune cascades.

Molecular and Cellular Mechanisms of Action

Regulation of Inflammatory Pathways at the Cellular Level

Alteration of Immunoglobulin and Complement Concentrations

Flumethasone (B526066) pivalate (B1233124) contributes to immunosuppression by actively reducing the concentrations of immunoglobulins and complement proteins in the serum. drugbank.comscientificlabs.co.uksigmaaldrich.comncats.ioncats.iosigmaaldrich.comncats.ionih.govwikipedia.org Immunoglobulins, or antibodies, are crucial for identifying and neutralizing pathogens, while the complement system is a cascade of proteins that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells.

Research on other corticosteroids, such as prednisolone (B192156), provides specific insights into this effect. In a controlled trial, patients treated with prednisolone demonstrated a significant decrease in serum immunoglobulin levels. nih.gov Specifically, serum IgG levels fell by an average of 30%, and levels of IgM specific to an antigen also decreased in all treated patients. nih.gov This direct modulation of antibody concentrations is a key component of the immunosuppressive effects of corticosteroids.

Table 2: Effect of Corticosteroid (Prednisolone) Therapy on Serum Immunoglobulin Levels

| Immunoglobulin | Observation | Percentage Change | Reference |

|---|---|---|---|

| IgG | Average decrease during therapy | -30% | nih.gov |

| IgM (antigen-specific) | Decrease observed in all treated patients | Not quantified | nih.gov |

The reduction of complement concentrations further impairs the immune response, working in concert with the decrease in immunoglobulins. drugbank.comscientificlabs.co.uksigmaaldrich.comncats.io

Interference with Antigen-Antibody Binding Mechanisms

A distinct mechanism of immunosuppression by flumethasone and other corticosteroids is their ability to interfere with antigen-antibody binding. drugbank.comscientificlabs.co.uksigmaaldrich.comncats.ioncats.iosigmaaldrich.comncats.ionih.govwikipedia.org The binding of an antibody to its specific antigen is the foundational step for most adaptive immune responses, leading to the neutralization of toxins, opsonization of pathogens for phagocytosis, and activation of the complement system.

Corticosteroids can disrupt this critical interaction. One of the ways this interference manifests is through the inhibition of antibody-dependent cell-mediated cytotoxicity (ADCC). springermedizin.de ADCC is a process where immune cells, like Natural Killer (NK) cells, recognize and kill target cells that have been coated with antibodies. springermedizin.de Studies have demonstrated that corticosteroids can significantly suppress ADCC activity. springermedizin.de This suggests that the steroid interferes with the complex process of the antibody binding to the target cell antigen and subsequently engaging with the effector immune cell. springermedizin.de By hindering the effective formation of these immune complexes, flumethasone pivalate can prevent the downstream cytotoxic and inflammatory consequences of the antigen-antibody reaction.

Advanced Analytical and Bioanalytical Methodologies for Flumethasone Pivalate

Spectrophotometric Quantification Techniques

Spectrophotometry offers a rapid, cost-effective, and accessible approach for the analysis of Flumethasone (B526066) Pivalate (B1233124). To overcome challenges like spectral overlap in multi-component formulations, several innovative and mathematically-driven spectrophotometric methods have been successfully applied. These methods enhance the selectivity and allow for the simultaneous determination of FP and co-formulated drugs without prior separation. researchgate.nettandfonline.com

Ratio subtraction and ratio difference spectrophotometry are powerful techniques for resolving binary mixtures with overlapping spectra.

The Ratio Subtraction Method (RSM) has been effectively used for the determination of Flumethasone Pivalate in the presence of Clioquinol. daneshyari.com This method involves dividing the absorption spectrum of the binary mixture by a standard spectrum of the interfering substance (e.g., Clioquinol). The resulting ratio spectrum allows for the subtraction of the interfering component, enabling the quantification of the target analyte. daneshyari.combsu.edu.eg In one study, FP was determined at 234 nm using this method with a 16.00 μg/mL solution of CL as the divisor. bsu.edu.eg The method demonstrated linearity for FP over a concentration range of 3-45 μg/mL. daneshyari.comnih.gov

The Ratio Difference Spectrophotometric Method (RDSM) is another technique applied to the simultaneous analysis of Flumethasone Pivalate and Clioquinol. daneshyari.com This method relies on the principle that the difference in amplitude at two selected wavelengths on the ratio spectrum is directly proportional to the concentration of the component of interest, while being zero for the interfering component. For the determination of FP, the difference in amplitudes at 221 nm and 231 nm was utilized, with a 16.00 μg/mL CL solution as the divisor. bsu.edu.eg This approach has been validated according to International Conference on Harmonization (ICH) guidelines and has shown to be accurate and precise. daneshyari.comnih.gov

Table 1: Application of Ratio Subtraction and Ratio Difference Spectrophotometry for Flumethasone Pivalate Quantification

| Method | Analyte | Divisor | Wavelength(s) | Linearity Range (μg/mL) | Reference |

|---|---|---|---|---|---|

| Ratio Subtraction (RSM) | Flumethasone Pivalate | Clioquinol (16.00 μg/mL) | 234 nm | 3-45 | daneshyari.combsu.edu.eg |

Mean centering and derivative spectrophotometry are advanced methods that enhance signal resolution and eliminate interference from excipients or other active ingredients.

The Mean Centering of Ratio Spectra (MCR) method is a well-established technique for analyzing binary and even ternary mixtures. daneshyari.com After obtaining the ratio spectra, the constant is removed by the mean centering process. daneshyari.com For the simultaneous determination of Flumethasone Pivalate and Clioquinol, the mean-centered ratio spectra amplitudes at 231 nm were used. bsu.edu.eg This method has been successfully applied to pharmaceutical formulations and validated for its specificity, accuracy, and precision, showing linearity for FP in the 3-45 μg/mL range. daneshyari.comnih.gov

Derivative Spectrophotometry helps in resolving overlapping spectral bands by calculating the first or higher-order derivative of the absorption spectrum. The First Derivative Ratio Spectrophotometric Method has been employed for the analysis of FP and CL mixtures. tandfonline.com In this technique, the zero-order absorption spectra of FP are divided by a standard spectrum of CL (e.g., 8 μg/ml) to get the ratio spectra. The first derivative of these ratio spectra is then calculated, and the amplitude values are measured at a specific wavelength (e.g., 241 nm for FP) for quantification. tandfonline.com This method demonstrated linearity for FP over a concentration range of 3-42 μg/ml. tandfonline.comnih.gov

Table 2: Mean Centering and Derivative Spectrophotometry for Flumethasone Pivalate Analysis

| Method | Analyte | Key Parameter/Wavelength | Linearity Range (μg/mL) | Reference |

|---|---|---|---|---|

| Mean Centering of Ratio Spectra (MCR) | Flumethasone Pivalate | Amplitudes at 231 nm | 3-45 | daneshyari.combsu.edu.eg |

Further advancing the spectrophotometric analysis of Flumethasone Pivalate, several other platforms have been developed for enhanced accuracy and for handling severe spectral overlap.

The Dual-Wavelength Method involves selecting two wavelengths where the absorbance difference is zero for the interfering compound but significant for the analyte of interest. This method was part of a broader study that developed five novel UV-spectrophotometric platforms for the simultaneous green analysis of FP and CL. tandfonline.com For the FP and CL mixture, wavelengths of 248 nm and 256 nm were selected as optimal for creating linear calibration curves for both compounds. tandfonline.com

The Area Under the Curve (AUC) Method quantifies the analyte by measuring the area under the absorption curve between two selected wavelengths. This technique has been successfully applied to the analysis of FP and CL, providing an alternative to traditional single-wavelength measurements and demonstrating linearity for FP between 3-42 µg/ml. tandfonline.comnih.govresearchgate.net

Bivariate Spectrophotometry is another approach used for the simultaneous determination of FP and CL. This method utilizes absorbance values at multiple wavelengths to create a calibration model, which can resolve complex mixtures. tandfonline.com These advanced platforms have been validated according to ICH guidelines and are considered rapid, inexpensive, and green alternatives to chromatographic techniques. tandfonline.comnih.gov

Table 3: Advanced Spectrophotometric Platforms for Flumethasone Pivalate Determination

| Method | Analyte | Wavelength(s)/Range | Linearity Range (μg/mL) | Reference |

|---|---|---|---|---|

| Dual-Wavelength | Flumethasone Pivalate | 248 nm & 256 nm | 3-42 | tandfonline.com |

| Area Under the Curve (AUC) | Flumethasone Pivalate | Not specified | 3-42 | tandfonline.comnih.govresearchgate.net |

Chromatographic Separation and Detection

Chromatographic techniques provide high selectivity and are considered the gold standard for the separation and quantification of Flumethasone Pivalate, especially in complex mixtures or when analyzing for related substances.

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simple, versatile, and cost-effective method for the simultaneous determination of Flumethasone Pivalate and its related compounds. A validated TLC-densitometric method has been developed for the concurrent analysis of FP, its related substance Flumethasone (FL), and Clioquinol (CL). researchgate.netakjournals.com

The separation is typically achieved on silica (B1680970) gel 60 F254 plates. One effective mobile phase consists of benzene–hexane–acetone–formic acid in a ratio of 5:4:2:0.13 by volume. researchgate.netakjournals.com Following separation, the densitometric measurements are carried out at a detection wavelength of 235 nm. researchgate.netcu.edu.eg Another study utilized a mobile phase of benzene, ethyl acetate, and formic acid (5:5:0.2, by volume) with detection at 250 nm, achieving successful separation of FP, CL, and the preservative phenoxyethanol. mdpi.com

Table 4: TLC-Densitometric Method Parameters for Flumethasone Pivalate

| Stationary Phase | Mobile Phase | Detection Wavelength | Rf Value | Linearity Range (µ g/band ) | Reference |

|---|---|---|---|---|---|

| Silica Gel 60 F254 | Benzene:Hexane:Acetone:Formic Acid (5:4:2:0.13, v/v) | 235 nm | Not Specified | 0.3-4 | researchgate.netakjournals.comcu.edu.eg |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for the quantification of Flumethasone Pivalate. Reversed-phase HPLC methods are commonly developed and optimized for this purpose.

A validated RP-HPLC method successfully separated and quantified Flumethasone Pivalate, Flumethasone, and Clioquinol. cu.edu.eg The chromatographic separation was achieved on an ODS (Octadecylsilane) column. The optimization of the mobile phase is critical; a mixture of acetonitrile (B52724) and water (70:30, v/v) at a flow rate of 1 mL/min has been shown to provide good resolution and peak symmetry within a short analysis time of about 11 minutes. researchgate.netcu.edu.eg UV detection is typically set at 235 nm. researchgate.netcu.edu.eg More recently, an ultra-high-performance liquid chromatographic (UHPLC) method was developed, offering a much faster analysis time of less than 4 minutes. mdpi.com This UHPLC method utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3) and acetonitrile (35:65, by volume), demonstrating the continuous improvement in chromatographic efficiency. mdpi.com

Table 5: HPLC Method Parameters for Flumethasone Pivalate Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| ODS | Acetonitrile:Water (70:30, v/v) | 1 mL/min | UV at 235 nm | 6.81 | 5-50 | researchgate.netcu.edu.eg |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds, including Flumethasone pivalate. The primary advantage of UHPLC lies in its ability to provide faster analysis times and superior performance, which is achieved by using columns with smaller particle sizes and shorter lengths. mdpi.comresearchgate.net These features are particularly beneficial for routine analysis in quality control laboratories where speed and efficiency are paramount. mdpi.com

A novel UHPLC method was developed for the simultaneous determination of Flumethasone pivalate and Clioquinol in pharmaceutical formulations. mdpi.com This method demonstrated a significant improvement in speed over previous HPLC methods, completing the elution in just 3 minutes. mdpi.com The analysis utilized a reversed-phase Inertsil ODS C18 column and a mobile phase consisting of a phosphate buffer (pH 3) and acetonitrile mixture. mdpi.comresearchgate.net The rapid nature of this UHPLC method makes it a valuable tool for quality control. inventi.in

Key parameters of a rapid UHPLC method for Flumethasone pivalate analysis are detailed below.

Table 1: UHPLC Method Parameters for Rapid Flumethasone Pivalate Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Inertsil ODS 5 µm C18 packed column (100 Å, 4.6 mm I.D. × 50 mm) mdpi.com |

| Mobile Phase | Phosphate buffer (pH 3) : Acetonitrile (35:65, v/v) mdpi.comresearchgate.net |

| Detection | Photodiode Array (PDA) researchgate.net |

| Column Temperature | 30 °C mdpi.com |

| Retention Time (Rt) | 1.8 minutes mdpi.comresearchgate.net |

| Total Elution Time | 3 minutes mdpi.com |

This table presents data from a study on the simultaneous analysis of Flumethasone pivalate and Clioquinol. mdpi.com

Analysis of Related Substances and Impurities in Research Samples

The identification and quantification of related substances and impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). For Flumethasone pivalate, its primary related substance is Flumethasone. researchgate.netakjournals.com Analytical methods, such as HPLC and Thin-Layer Chromatography (TLC), have been developed to simultaneously determine Flumethasone pivalate and its impurities. researchgate.netakjournals.com

One such HPLC method allows for the separation and quantification of Flumethasone pivalate, its related substance Flumethasone, and another active ingredient, Clioquinol, within 11 minutes. akjournals.com This method uses an ODS column with a mobile phase of acetonitrile and water. akjournals.com Similarly, a TLC-densitometric method has been established for the same purpose, employing silica gel plates. researchgate.netakjournals.com

Several impurities of Flumethasone pivalate have been identified and are available as reference standards. These include Impurity A (Flumetasone), Impurity B, Impurity C, and Impurity D. pharmaffiliates.compharmaffiliates.com

Table 2: Identified Impurities of Flumethasone Pivalate

| Impurity Name | Chemical Name / Synonym | CAS Number |

|---|---|---|

| Impurity A | Flumetasone; (6α,11β,16α)-6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | 2135-17-3 pharmaffiliates.com |

| Impurity B | Not specified | 2823-42-9 pharmaffiliates.com |

| Impurity C | Not specified | 1926-94-9 pharmaffiliates.com |

| Impurity D | Not specified | Not available pharmaffiliates.com |

This table lists known impurities of Flumethasone pivalate and their corresponding CAS numbers where available. pharmaffiliates.compharmaffiliates.com

Electrochemical Methods for Compound Detection

Electrochemical methods offer a sensitive alternative for the detection of pharmaceutical compounds. The voltammetric reduction of Flumethasone pivalate has been investigated using a fullerene-C60-modified edge plane pyrolytic graphite (B72142) electrode (PGE). researchgate.netresearchgate.net This technique studies the electrochemical reaction of the compound on the electrode surface. globalauthorid.com While chromatographic methods are more common, electrochemical detection has shown high sensitivity for certain related compounds, such as detecting Clioquinol in the nanogram level in plasma. mdpi.com The development of nanostructured electrodes continues to advance the field, offering high surface area and electrocatalytic activity that make them a strong platform for hormone detection. researchgate.net

Validation Frameworks for Analytical Methods (e.g., ICH Guidelines)

The validation of analytical methods is essential to ensure they are reliable, accurate, and reproducible for their intended purpose. The International Council for Harmonisation (ICH) provides widely accepted guidelines for this process, specifically the Q2(R1) guideline on Validation of Analytical Procedures. mdpi.com

Analytical methods developed for Flumethasone pivalate, including UHPLC, HPLC, and spectrophotometric methods, are routinely validated according to these ICH protocols. mdpi.comresearchgate.netnih.govresearchgate.net The validation process assesses several key parameters to confirm the method's performance. researchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For a UHPLC method, the linearity for Flumethasone pivalate was established in the range of 5.00–50.00 µg/mL. mdpi.com For a spectrophotometric method, the range was 3-45 μg/mL. nih.gov

Accuracy: The closeness of the test results to the true value. This is often evaluated using standard addition techniques, where known amounts of the standard drug are added to the dosage form. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Repeatability and Intermediate Precision: These are measures of precision under the same and different conditions (e.g., different days, analysts, or equipment), respectively. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Validation Parameters for a UHPLC Method for Flumethasone Pivalate

| Parameter | Result |

|---|---|

| Linearity Range | 5.00–50.00 µg/mL mdpi.com |

| Accuracy (% Recovery) | Data typically presented as % recovery from standard addition mdpi.com |

| Precision (% RSD) | Within acceptable limits as per ICH guidelines researchgate.net |

| Specificity | Method demonstrated to be specific mdpi.com |

This table summarizes key validation parameters for a UHPLC method for Flumethasone pivalate analysis as per ICH guidelines. mdpi.comresearchgate.net

Pharmacokinetic and Pharmacodynamic Research in Experimental Models

Absorption and Permeation Studies in Non-Human and In Vitro Systems

The movement of Flumethasone (B526066) Pivalate (B1233124) across biological membranes, particularly the skin, is a primary area of investigation for understanding its local therapeutic action.

In vitro models are fundamental for characterizing the percutaneous absorption of topical drugs like Flumethasone Pivalate. These studies often employ Franz diffusion cells to measure the passage of the compound through excised skin samples, typically from porcine or human cadaver sources. umanitoba.camdpi.com The primary goal is to determine kinetic parameters such as the permeation flux (the rate of drug passage across the skin) and the permeability coefficient. mdpi.com

Autoradiographic studies on the percutaneous absorption of radioactively labeled Flumethasone Pivalate have provided visual evidence of its distribution within the skin layers. Following topical application, the compound has been shown to deposit in the horny layer (stratum corneum) and the Malpighian layer of the epidermis. jst.go.jp Notably, a denser deposition was observed in skin appendages, including hair follicles, sebaceous glands, and apocrine glands, suggesting these may act as reservoirs or primary penetration routes. jst.go.jp

While some investigations using specific formulations reported no demonstrable systemic percutaneous absorption, this likely refers to the amount of drug reaching the general circulation, rather than its local penetration into the skin layers where it exerts its effect. medsafe.govt.nz

To improve the delivery of Flumethasone Pivalate into the skin, researchers have explored advanced formulation strategies, with a significant focus on nanoemulsions. mdpi.comnih.gov Nanoemulsions are colloidal systems of oil and water with droplet sizes typically below 100 nm, which can enhance the solubility and skin permeation of poorly soluble drugs. nih.gov

Studies have shown that the physicochemical properties of the nanoemulsion, such as the charge of the droplets, play a critical role in skin delivery. nih.govresearchgate.net Since human skin carries a net negative charge at physiological pH, positively charged (cationic) nanoemulsions are hypothesized to enhance drug delivery through electrostatic interaction, increasing contact time and facilitating passage. mdpi.comresearchgate.net

In experiments using porcine skin, cationic nanoemulsions formulated with the cationic lipid phytosphingosine (B30862) were shown to be more effective at transporting Flumethasone Pivalate into and through the skin compared to negatively charged nanoemulsions. nih.govresearchgate.netsbmu.ac.ir This approach resulted in an enhancement factor for drug flux of between 1.1 and 1.5 relative to control formulations. nih.govresearchgate.net The interaction between the charged nanoemulsions and the skin has been confirmed using techniques such as Differential Scanning Calorimetry (DSC), which detected slight differences in the phase transition temperatures of the skin's lipid components. nih.gov

Table 1: Impact of Nanoemulsion Charge on Flumethasone Pivalate Skin Permeation This table is based on findings from studies investigating the effect of nanoemulsion properties on drug delivery.

| Formulation Type | Key Component(s) | Resulting Charge | Observed Effect on Flumethasone Pivalate Permeation | Reference |

|---|---|---|---|---|

| O/W Nanoemulsion | Sucrose Laureate / Polysorbate 80 | Negative | Baseline permeation (control) | nih.gov |

| O/W Nanoemulsion | Sucrose Laureate / Polysorbate 80, Phytosphingosine | Positive (Cationic) | Enhanced permeation flux (1.1 to 1.5-fold increase) | nih.govresearchgate.net |

Metabolism and Biotransformation in Non-Human Biological Models

The biotransformation of Flumethasone Pivalate is a key determinant of its activation and eventual clearance from biological systems.

Flumethasone Pivalate is an ester prodrug. The initial and primary metabolic step is the hydrolysis of its ester bond, which releases the pharmacologically active moiety, Flumethasone, and pivalic acid. smolecule.com This conversion is crucial for its therapeutic activity.

The subsequent metabolism of Flumethasone follows pathways common to other corticosteroids. smolecule.com It is known to be a substrate for Cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases that are central to drug metabolism. smolecule.comdrugbank.com Therefore, its rate of metabolism can be influenced by other substances that induce or inhibit these enzymes. smolecule.com Further biotransformation reactions can include oxidation at various positions on the steroid's core structure and conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion. smolecule.com In vitro studies using liver microsomes from different species (e.g., rat and human) are typically employed to identify specific metabolites and elucidate species-specific metabolic pathways. mdpi.com

In the bloodstream, glucocorticoids like Flumethasone are largely bound to plasma proteins, which significantly influences their distribution and bioavailability. fengchengroup.comsigmaaldrich.com The primary binding protein is the corticosteroid-binding globulin (CBG), also known as transcortin. nih.govnih.gov This binding is a high-affinity, low-capacity interaction. researchgate.net A smaller fraction of the drug may also bind with low affinity and high capacity to albumin. researchgate.net

The unbound, or "free," fraction of the hormone is generally considered to be the biologically active portion that can diffuse into tissues and bind to glucocorticoid receptors. fengchengroup.comnih.govnih.gov Therefore, Flumethasone becomes active when it is not bound to transcortin. fengchengroup.comsmolecule.com The concentration and binding characteristics of CBG can vary considerably between different animal species, leading to interspecies differences in corticosteroid pharmacokinetics. nih.govresearchgate.net For instance, studies on other corticosteroids have shown that sheep and horses have higher CBG binding capacities compared to cows and dogs. researchgate.net Research in rats has demonstrated that the plasma protein binding of synthetic corticosteroids like dexamethasone (B1670325) can be linear and concentration-independent over a wide range. nih.gov

Table 2: Comparative Plasma Protein Binding of Various Corticosteroids in Experimental Animals This table presents data for other corticosteroids to illustrate the principles of plasma protein binding in different species, as specific quantitative data for Flumethasone Pivalate is not readily available. Data is presented as mean ± standard deviation where applicable.

| Corticosteroid | Animal Species | Percent Bound | Key Binding Protein(s) | Reference |

|---|---|---|---|---|

| Prednisolone (B192156) | Dog | - | Transcortin, Albumin | researchgate.net |

| Prednisolone | Horse | - | Transcortin, Albumin | researchgate.net |

| Prednisolone | Cow | - | Transcortin, Albumin | researchgate.net |

| Prednisolone | Sheep | - | Transcortin, Albumin | researchgate.net |

| Dexamethasone | Rat (Male & Female) | ~82.5% | Albumin (primarily) | nih.gov |

| Methylprednisolone | Rat (Male) | ~60.5% | Albumin (primarily) | nih.gov |

Comparative Pharmacodynamics in Animal Models

The primary pharmacodynamic effect of Flumethasone Pivalate is its potent anti-inflammatory activity. medchemexpress.com This is mediated through its action as a glucocorticoid receptor agonist. drugbank.comsigmaaldrich.com The binding of Flumethasone to these intracellular receptors leads to a cascade of genomic effects that suppress the synthesis of pro-inflammatory mediators. drugbank.comsigmaaldrich.com

In comparative animal models designed to assess anti-inflammatory activity, Flumethasone has demonstrated exceptionally high potency. One key finding reports that Flumethasone is 420 times as potent as cortisone (B1669442) in an animal model of inflammation. fengchengroup.com Animal models such as adjuvant-induced arthritis in the rat are standard for evaluating the anti-inflammatory efficacy of corticosteroids. researchgate.net In addition to its anti-inflammatory effects, studies in various animal species have also confirmed the anti-allergic and anti-anaphylactic properties of Flumethasone Pivalate. medsafe.govt.nz

Assessment of Anti-inflammatory Efficacy in Induced Inflammation Models (e.g., guinea pig, Drosophila)

The anti-inflammatory capabilities of flumethasone pivalate have been rigorously assessed using established experimental models of induced inflammation. Such models are instrumental in quantifying the compound's ability to mitigate inflammatory responses.

A prevalent method for evaluating the potency of topical corticosteroids is the ultraviolet (UV) erythema test in guinea pigs. In a comparative study that measured the inhibitory effects of various anti-inflammatory substances on the formation of UV-induced erythema, flumethasone pivalate showed notable efficacy. The activity was quantified as a percentage of the maximum possible inhibition, as detailed in the following table.

| Compound | Anti-inflammatory Activity (% of maximum possible score) |

|---|---|

| Indomethacin | 58% |

| Phenylbutazone | 56% |

| Flumethasone pivalate | 51% |

| Fluocinolone (B42009) acetonide | 51% |

| Acetylsalicylic acid | 48% |

| Hydrocortisone | 44% |

| Salicylic acid | 37% |

| Bufexamac | 36% |

Data derived from a study investigating the inhibitory effect on the development of UV-induced erythema in guinea pigs. dr-lobisco.com

Other standard models utilized for the evaluation of topical anti-inflammatory agents in guinea pigs include the histamine-induced wheal suppression test and the croton oil-induced ear edema test. researchgate.netijpsr.com The histamine-induced wheal assay evaluates a compound's capacity to inhibit the vascular permeability alterations triggered by histamine. scielo.org.mxregulations.gov The croton oil test, on the other hand, elicits a more intricate inflammatory cascade, rendering it a useful model for screening anti-inflammatory substances. ijpsr.comscielo.br

Beyond mammalian models, the fruit fly, Drosophila melanogaster, has proven to be a powerful organism for in vivo pharmacological screening, owing to its genetic simplicity and the conservation of essential signaling pathways. biologists.com A notable study employing a Drosophila cardiac model of Friedreich's ataxia, a neurodegenerative disease with an inflammatory component, identified flumethasone pivalate as possessing anti-inflammatory properties. biologists.com The screening of a library of chemical compounds demonstrated that flumethasone pivalate significantly ameliorated the cardiac dilatation observed in this disease model. biologists.com

Pharmacological Ranking and Bioavailability Assessment in Experimental Animal Systems

The pharmacological ranking of topical corticosteroids is frequently established based on their vasoconstrictive potency, a property that generally correlates with their anti-inflammatory efficacy. ijdvl.com The vasoconstriction assay, also known as the skin blanching test, is a standard and widely accepted method for this purpose. ijdvl.commedicaljournalssweden.sebiopharmaservices.com

In comparative evaluations, flumethasone pivalate is typically categorized as a moderately potent corticosteroid. A study that ranked a variety of glucocorticoid creams and ointments according to their skin-blanching effects included flumethasone pivalate in its assessment. medicaljournalssweden.se Another investigation using the vasoconstriction test revealed that betamethasone (B1666872) dipropionate exhibited significantly greater activity than flumethasone pivalate. hres.ca In contrast, a different classification framework has categorized topical products containing flumethasone as being among the least potent (Class VII). ethernet.edu.et The relative potency of flumethasone pivalate compared to other corticosteroids, as determined by vasoconstriction assays, is summarized below.

| Corticosteroid | Potency Classification |

|---|---|

| Clobetasol propionate (B1217596) | Superpotent (Class I) ijdvl.com |

| Betamethasone dipropionate | High Potency (Class II) / Superpotent (Class I) ijdvl.comhres.ca |

| Mometasone furoate | Medium Potency (Class IV) ijdvl.com |

| Flumethasone pivalate | Moderately Potent / Least Potent (Class VII) hres.caethernet.edu.etmsdmanuals.com |

| Hydrocortisone | Low Potency (Class VII) ijdvl.com |

Note: Potency classifications can differ based on the specific assay, concentration, and vehicle used in the formulation.

With respect to its bioavailability, research in experimental animal models suggests that the systemic absorption of flumethasone pivalate after topical administration is minimal. The pivalate esterification of the flumethasone molecule enhances its lipophilicity, which in turn governs its absorption and distribution characteristics. msdvetmanual.com In clinical trials involving various formulations of a product containing flumethasone pivalate, no demonstrable percutaneous absorption of the compound was observed. medsafe.govt.nznps.org.au This finding is corroborated by a study in human subjects using a combination product, where only negligible and clinically inconsequential systemic effects were noted. nih.gov The limited systemic absorption is a defining feature of flumethasone pivalate, ensuring that its anti-inflammatory effects are concentrated at the site of application. drugbank.com Comparative studies of percutaneous absorption across different animal models have indicated that the permeability of guinea pig skin is closely analogous to that of human skin. nih.gov

Environmental Occurrence, Fate, and Ecological Research

Detection and Quantification in Environmental Matrices

Recent advancements in analytical chemistry have enabled the detection of synthetic steroids like flumethasone (B526066) pivalate (B1233124) at very low concentrations in the environment, typically in the nanogram per liter (ng/L) range. umweltbundesamt.de

Wastewater treatment plants (WWTPs) are primary conduits for pharmaceuticals entering the aquatic environment. mdpi.com Research conducted in Germany reported the first-time detection of flumethasone pivalate in WWTP effluents. umweltbundesamt.deresearchgate.netacs.orgnih.gov This study was part of a broader screening for 60 steroid hormones, which also identified other synthetic glucocorticoids such as mometasone furoate and dienogest in treated wastewater. umweltbundesamt.deacs.org

The research highlighted the widespread presence of various glucocorticoid monoesters, including betamethasone (B1666872) propionate (B1217596) and betamethasone valerate, in WWTP effluents. umweltbundesamt.deacs.orgnih.gov While specific concentrations for flumethasone pivalate were not detailed in the summary, concentrations for other glucocorticoids were provided, indicating their persistence through treatment processes. For instance, mometasone furoate was detected at concentrations up to 2.2 ng/L and triamcinolone acetonide concentrations ranged from 5.5 ng/L to 28 ng/L. umweltbundesamt.de The incomplete removal of certain glucocorticoids during biological wastewater treatment is a known issue, with synthetic compounds often showing resistance to degradation. researchgate.net

| Compound | Maximum Concentration in WWTP Effluent (ng/L) |

| Mometasone furoate | 2.2 |

| Fluticasone (B1203827) propionate | 1.0 |

| Triamcinolone acetonide | 28 |

Data sourced from studies on glucocorticoid presence in wastewater effluents. umweltbundesamt.de

Following their discharge from WWTPs, glucocorticoids are distributed in natural aquatic systems. Flumethasone pivalate has been detected in several surface water samples in Germany at concentrations above its limit of quantification (LOQ) of 0.05 ng/L. umweltbundesamt.de

A comprehensive study in the Yellow River Delta in China detected 51 different glucocorticoids in water, suspended particulate matter, and sediment samples. nih.gov The concentrations of these compounds in the water phase ranged from non-detectable levels up to 274 ng/L. nih.gov Another German study found the glucocorticoid triamcinolone acetonide in 20 out of 22 investigated rivers and streams, with concentrations spanning from 0.04 ng/L to 12 ng/L, suggesting its ubiquitous presence.

| Compound | Detected Concentration in Surface Water (ng/L) | Location |

| Flumethasone pivalate | >0.05 | Germany |

| Beclomethasone | 0.07 | Germany |

| Triamcinolone acetonide | 0.04 - 12 | Germany |

| Various Glucocorticoids | up to 274 | Yellow River Delta, China |

This table summarizes reported concentrations of glucocorticoids in natural aquatic systems. umweltbundesamt.denih.gov

Environmental Partitioning and Transport Mechanisms

The fate and transport of flumethasone pivalate in the environment are governed by its physicochemical properties, which influence how it partitions between water, sediment, and suspended solids.

Glucocorticoids can be removed from the water column by sorbing to suspended particulate matter (SPM) and sediment. This process is particularly relevant for compounds with higher hydrophobicity. nih.gov Research indicates that glucocorticoids with higher octanol/water partition coefficients (log Kow) have a greater tendency to adsorb to SPM and sediment. nih.gov

In the study of the Yellow River Delta, glucocorticoid concentrations reached up to 42 ng/g dry weight (dw) in SPM and up to 9.98 ng/g dw in sediment, demonstrating that these solid matrices can act as significant sinks for these contaminants. nih.gov Sorption to suspended solids in wastewater treatment, such as activated sludge, occurs through mechanisms like hydrophobic interactions with bacterial cell membranes and electrostatic interactions with the sludge surface.

The environmental mobility of flumethasone pivalate is influenced by several factors, chief among them being its hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow). mdpi.com A higher Kow value suggests a greater tendency for the compound to associate with organic matter in soil and sediment, thereby reducing its mobility in water. The log Kow for flumethasone pivalate is reported to be 3.86. pharmacopoeia.comlgcstandards.com This relatively high value indicates a propensity for sorption and bioaccumulation. lgcstandards.com

The log Kow values for many commonly detected glucocorticoids fall within the range of 1.4 to 3.5. mdpi.com The partitioning behavior of these compounds is a critical determinant of their fate, influencing whether they remain in the water column or become sequestered in sediments. nih.gov Other factors that can affect environmental transport include the volume of WWTP effluent, the flow rate of the receiving water body, and various climatic conditions that influence dilution and degradation rates. mdpi.comresearchgate.net

| Compound | Log Kow |

| Flumethasone pivalate | 3.86 |

| General Range for Glucocorticoids | 1.4 - 3.5 |

Physicochemical properties influencing the environmental partitioning of glucocorticoids. mdpi.compharmacopoeia.comlgcstandards.com

Identification and Characterization of Environmental Metabolites and Degradation Products

While specific data on the environmental metabolites and degradation products of flumethasone pivalate are limited, research on the broader class of glucocorticoids indicates that transformation occurs during wastewater treatment. umweltbundesamt.de The resulting transformation products (TPs) can be persistent and may be released into the environment. umweltbundesamt.deresearchgate.net

Laboratory-scale experiments using activated sludge have shown that the degradation of glucocorticoids varies significantly, from rapid transformation to high resistance (recalcitrance). umweltbundesamt.deresearchgate.net Synthetic glucocorticoids, due to their engineered structures, often exhibit greater stability compared to natural steroids. umweltbundesamt.de Studies have identified persistent TPs, such as carboxylates derived from fluticasone propionate and triamcinolone acetonide, in WWTP effluents. The formation of these TPs is a crucial aspect of the environmental risk profile of the parent compounds, as some TPs may retain biological activity. umweltbundesamt.de The elucidation of transformation pathways has shown that the likelihood of specific reactions depends on the chemical structure of the steroid.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a ligand, such as flumethasone (B526066) pivalate (B1233124), and its protein target at an atomic level.

Glucocorticoid Receptor (GR): The primary mechanism of action for flumethasone pivalate is its function as an agonist for the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily. medchemexpress.commedchemexpress.comresearchgate.net Molecular docking simulations have been instrumental in elucidating the binding of corticosteroids to the ligand-binding domain (LBD) of the GR. Studies on various glucocorticoid esters have revealed critical interactions within the GR binding pocket. google.com Key findings indicate that the C11-OH group of the steroid core is vital, forming a crucial hydrogen bond with the side chain of asparagine-564 (Asn-564). google.com Furthermore, hydrophobic interactions, particularly involving the steroid side chains and residues like methionine-639 (Met-639), contribute significantly to binding affinity. google.com

Docking studies focusing on glucocorticoid 17-esters and 21-esters have shown that while 17-esters exhibit good fitting corresponding to high receptor affinity, 21-esters with larger substituents can introduce unfavorable steric interactions. google.com In one in silico study, flumethasone pivalate was docked into the GR-LBD, where it was observed that the compound did not stably fit the established agonist conformation, suggesting it induces specific conformational changes upon binding to stabilize the interaction.

Peroxisome Proliferator-Activated Receptors (PPARs): Peroxisome proliferator-activated receptors (PPARs) are another class of nuclear receptors that play a central role in metabolism. nih.gov While some research lists flumethasone pivalate in broad chemical categories that also include PPAR modulators, medchemexpress.comdeepforestsci.com specific molecular docking or simulation studies detailing a direct, high-affinity interaction between flumethasone pivalate and PPARs are not prominent in the scientific literature. The primary target for its anti-inflammatory action remains the Glucocorticoid Receptor.

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. For flexible molecules like flumethasone pivalate, understanding its preferred conformation is key to understanding its interaction with a receptor. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to observe the movement of atoms in a molecule over time. nih.govingentaconnect.com

MD simulations have been used to visualize the "induced fit" mechanism, where the binding of a glucocorticoid ligand causes the GR's binding pocket to change shape to achieve a more stable complex. google.com These simulations can reveal how the flexibility of both the ligand and the receptor contributes to the binding event. The stability of the ligand-receptor complex is crucial for its biological activity. MD simulations of various GR agonists have shown that different ligands can induce distinct conformational changes in the receptor, which may correlate with their varying efficacies. researchgate.net The observation that flumethasone pivalate may not fit a rigid agonist conformation of the GR highlights the importance of these dynamic conformational adjustments for its activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new compounds and guide their design. medchemexpress.com

Several QSAR studies have been conducted on corticosteroids to model their binding affinity to the Glucocorticoid Receptor. A seminal 3D-QSAR study on a series of glucocorticoid esters generated a highly predictive model for GR binding affinity. google.com This model demonstrated excellent statistical robustness, as detailed in the table below.

| Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (r²) | 0.98 | Indicates how well the model fits the training data (a value of 1.0 is a perfect fit). |

| Cross-validation Coefficient (q²) | 0.79 | A measure of the model's predictive ability, determined by the leave-one-out method. Values > 0.5 are considered good. |

| Standard Error of Prediction (SEP) | 0.33 | Indicates the accuracy of predictions for an external test set of ligands. |

| Training Set Size | 11 steroids | The number of compounds used to build the model. |

| Test Set Size | 6 steroids | The number of compounds used to externally validate the model. |

Another classical QSAR analysis performed on a large set of "soft" corticosteroids identified two critical descriptors that account for nearly 80% of the variability in GR binding affinity: lipophilicity (log P) and the presence of a halogen atom at the 6α or 9α position. mdpi.comresearchgate.net Flumethasone possesses both a 6α- and a 9α-fluoro substitution, which this model confirms is a major contributor to its high receptor affinity. mdpi.comresearchgate.net

| QSAR Model Type | Key Finding | Relevance to Flumethasone Pivalate | Reference |

|---|---|---|---|

| Classical QSAR | Receptor binding affinity is dramatically increased by 6α- or 9α-halogenation and tends to increase with lipophilicity. | Flumethasone has both 6α-F and 9α-F substitutions, contributing significantly to its high potency. | mdpi.comresearchgate.net |

| 3D-QSAR (CoMFA) | Electrostatic fields (molecular charge) and steric fields (molecular shape/bulk) are critical for determining allergenic potential. | The electronegative fluorine atoms on flumethasone influence its electrostatic profile, which can impact sensitization risk. | ingentaconnect.com |

| 3D-QSAR | Generated a highly predictive model (r² = 0.98) for GR binding affinity based on the 3D structure of ligands. | Provides a framework for accurately predicting the receptor affinity of new steroid designs. | google.com |

In Silico Approaches for Compound Optimization and Design

The insights gained from molecular modeling and QSAR are foundational to modern drug design and the optimization of compounds like flumethasone pivalate. researchgate.netmdpi.com These in silico strategies allow for the rational design of new molecules with desired properties before undertaking costly and time-consuming chemical synthesis.

One of the key strategies in corticosteroid design is to enhance therapeutic potency while minimizing systemic side effects. QSAR models provide clear guidance for optimization; for example, the established knowledge that 9α-fluorination enhances glucocorticoid activity is a direct outcome of early SAR studies and is a defining feature of potent steroids like flumethasone and dexamethasone (B1670325).

Docking simulations guide optimization by revealing the specific atomic interactions required for potent binding. By identifying key hydrogen bond donors/acceptors and hydrophobic pockets within the GR's LBD, chemists can design modifications to a steroid's structure to better complement the receptor's architecture, thereby increasing binding affinity and efficacy. google.com

These computational approaches have also been pivotal in the development of "soft drugs." mdpi.com A soft drug is designed to be active at its target site but is rapidly metabolized to an inactive and non-toxic form upon entering systemic circulation. In silico modeling helps in designing these metabolically labile points into the molecule without disrupting the pharmacophore required for receptor binding. The quantitative analysis of how different ester groups at the C17 or C21 position affect receptor binding and metabolic stability is a prime example of computational chemistry guiding the optimization of the therapeutic index of corticosteroids. google.commdpi.com

Future Research Directions and Emerging Areas in Flumethasone Pivalate Studies

Development of Novel Synthetic Routes and Advanced Derivatization Techniques

The synthesis of flumethasone (B526066) pivalate (B1233124) has traditionally relied on the esterification of flumethasone with pivalic acid or its derivatives. smolecule.com While established, current research is focused on developing more efficient, economical, and environmentally sustainable synthetic pathways. Innovations in this area may involve exploring novel catalysts, reducing the number of reaction steps, and improving yields, as has been a trend for related steroid compounds. google.com

A significant area of development lies in advanced derivatization techniques, which are crucial for enhancing the analytical detection and separation of steroids. researchgate.net Chemical derivatization aims to modify the flumethasone pivalate molecule to improve its properties for analysis, such as increasing its volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net Future research is likely to expand on these techniques for corticosteroids, including:

Microwave-Assisted Derivatization (MAD): This method has proven to be highly efficient for steroids by using microwave energy to accelerate the reaction between the analyte and derivatizing reagents. researchgate.net

Novel Derivatizing Agents: The exploration of new "shift reagents" continues to be a promising avenue. clemson.edu Reagents such as Girard's Reagent P and dansyl chloride can modify the structure and charge of steroid isomers, improving their resolution and detectability, particularly with techniques like ion mobility mass spectrometry. clemson.edunih.gov

On-Tissue Derivatization: A groundbreaking innovation is the application of chemical derivatization directly on tissue slices for Mass Spectrometry Imaging (MSI). nih.gov This allows for the visualization of the spatial distribution of steroids like flumethasone pivalate within tissues, offering profound insights into its localized activity. nih.gov

Table 1: Advanced Derivatization Techniques for Steroid Analysis

| Technique | Principle | Advantage for Flumethasone Pivalate Analysis | Reference |

|---|---|---|---|

| Microwave-Assisted Derivatization (MAD) | Uses microwave energy to accelerate chemical derivatization reactions. | Increased reaction efficiency, reduced time for sample preparation before GC-MS analysis. | researchgate.net |

| Use of "Shift Reagents" | Employs reagents (e.g., Girard's Reagents) to alter the mass-to-charge ratio and structure of the analyte. | Enhanced separation of isomers and improved detectability in mass spectrometry. | clemson.edunih.gov |

| On-Tissue Chemical Derivatization (OTCD) | Applies derivatizing agents directly to tissue sections prior to mass spectrometry imaging. | Enables spatial mapping of the drug within tissues, providing pharmacodynamic and pharmacokinetic information at a microscopic level. | nih.gov |

Deeper Elucidation of Non-Genomic Glucocorticoid Effects in Defined Systems

The classical mechanism of glucocorticoid action is genomic, involving the binding of the steroid to intracellular receptors, which then translocate to the nucleus to regulate gene expression. google.com However, there is a growing body of evidence for rapid, non-genomic effects that are initiated at the cell membrane. google.comresearchgate.net These actions are critical as they may mediate many of the immediate clinical responses to steroid administration. google.com

Future studies on flumethasone pivalate will need to focus on dissecting these non-genomic pathways in well-defined cellular and tissue systems. Research indicates that these rapid effects can involve membrane-associated versions of the classical glucocorticoid receptors. researchgate.net A key challenge is to understand how these membrane-initiated signals are transmitted within the cell and how they integrate with the slower, genomic effects. Elucidating these mechanisms for flumethasone pivalate will provide a more complete picture of its mode of action and could lead to the design of new glucocorticoids with more selective therapeutic profiles.

Advancement of High-Throughput Analytical Technologies

The need for rapid, sensitive, and reliable quantification of flumethasone pivalate in various matrices, from pharmaceutical formulations to biological and environmental samples, is driving the advancement of analytical technologies. While methods like High-Performance Liquid Chromatography (HPLC) are well-established, the trend is toward faster and more sensitive techniques. akjournals.comresearchgate.netresearchgate.net

Emerging technologies poised for greater application in flumethasone pivalate analysis include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes, allowing for significantly faster separation times and higher resolution compared to conventional HPLC. mdpi.comresearchgate.net Recent studies have demonstrated successful UHPLC methods for the rapid analysis of flumethasone pivalate in pharmaceutical products, completing separations in under three minutes. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and specificity, making it the gold standard for detecting trace levels of steroids in complex biological matrices like urine and serum. researchgate.netaustinpublishinggroup.com It is invaluable for pharmacokinetic studies and for detecting illegal use in animal production. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of the parent compound and its metabolites without the need for reference standards for every single metabolite. clemson.edu

Immunoassays: These methods offer the potential for rapid screening without extensive sample preparation, such as extraction and derivatization, which is required for LC-MS and GC-MS techniques. clemson.edu

Table 2: Comparison of Modern Analytical Technologies for Flumethasone Pivalate

| Technology | Key Feature | Application in Flumethasone Pivalate Studies | Reference |

|---|---|---|---|

| UHPLC | Short analysis time, high resolution. | Quality control of pharmaceuticals, rapid screening. | mdpi.comresearchgate.net |

| LC-MS/MS | High sensitivity and specificity. | Pharmacokinetic studies, residue analysis in biological samples, doping control. | researchgate.netaustinpublishinggroup.com |

| GC-MS/MS | Analysis of volatile compounds. | Requires derivatization; used for steroid profiling and metabolite identification. | austinpublishinggroup.com |

| Immunoassays | Rapid analysis, no extensive sample preparation. | High-throughput screening of samples. | clemson.edu |

Comprehensive Environmental Monitoring and Remediation Strategies for Steroid Contaminants

The widespread use of pharmaceuticals has led to the emergence of these compounds as environmental contaminants. Glucocorticoids, including flumethasone pivalate, have been detected in aquatic environments, raising concerns about their potential ecological impact. umweltbundesamt.dehilarispublisher.com One German study identified flumethasone pivalate in surface water samples, highlighting the need for systematic monitoring. umweltbundesamt.de

Future research must focus on two key areas:

Sensitive Monitoring: Developing and implementing robust analytical methods, such as LC-MS/MS, to routinely monitor for the presence of flumethasone pivalate and its metabolites in wastewater, surface water, and groundwater is essential. umweltbundesamt.demdpi.com

Effective Remediation: Investigating and optimizing strategies to remove steroid contaminants from water is a critical priority. Current wastewater treatment plants are often not sufficient to eliminate these micropollutants completely. hilarispublisher.commdpi.com Promising remediation technologies that warrant further research for steroid contaminants include:

Adsorption: Using materials with high surface area, such as activated carbon, to physically adsorb and remove steroids from water. frontiersin.org

Bioremediation: Harnessing the metabolic capabilities of microorganisms (bacteria, fungi) and algae to degrade steroid pollutants into less harmful substances. nih.govbiomedres.us

Phytoremediation: Utilizing specific plants to absorb and remove contaminants from soil and water, offering a low-cost, "green" alternative. biomedres.us

Advanced Oxidation Processes (AOPs): Employing chemical processes like photocatalysis or ozonation to break down persistent steroid molecules. mdpi.com

Integration of Multi-Omics Data for Preclinical Mechanistic Insights

The era of "big data" has provided powerful new tools for understanding drug action at a systems level. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can offer unprecedented mechanistic insights into the effects of flumethasone pivalate. scienceopen.com

A notable example is the use of the Connectivity Map (CMap) database, a large-scale collection of gene-expression data from human cells treated with various small molecules. nih.gov In one study, this transcriptomic data resource was used to identify flumethasone pivalate as a potential therapeutic agent for testicular germ cell tumors by linking it to pathways associated with the gene PRTFDC1. nih.gov This approach demonstrates how high-throughput screening of gene expression can generate new hypotheses for drug repositioning.

Future research will likely expand this integrated approach. By combining data on how flumethasone pivalate affects gene transcripts (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in preclinical models, researchers can build comprehensive models of its mechanism of action. This multi-omics strategy is essential for identifying novel biomarkers of drug response and for gaining a deeper, more holistic understanding of its therapeutic and off-target effects. nih.gov

Q & A

Q. What are the established synthetic routes for Flumethazone pivalate, and what catalytic systems are commonly employed?

this compound synthesis often leverages transition-metal catalysis, particularly rhodium- or nickel-based systems. For example, Rh-catalyzed C-H bond activation enables regioselective functionalization of precursor molecules, forming the pivalate ester moiety through heteroatom-directed mechanisms . Nickel catalysts, as demonstrated in allylic pivalate cross-coupling reactions, offer enantioselectivity for stereochemical control . Methodologically, researchers should optimize reaction parameters (e.g., solvent polarity, temperature) and employ spectroscopic techniques (e.g., NMR, HPLC) to monitor intermediate formation .

Q. What analytical techniques are recommended for assessing the purity of this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Mass spectrometry (MS) is critical for detecting trace impurities. Researchers must validate these methods per ICH M10 guidelines, including specificity, linearity, and precision assessments . Cross-referencing with certified reference materials (e.g., EP standards) ensures accuracy .

Q. What pharmacological properties of this compound have been characterized in preclinical studies?

Preclinical studies highlight its anti-inflammatory and radioprotective potential. In high-throughput screens, this compound demonstrated efficacy in reducing oxidative stress markers, as evidenced by its modulation of cellular redox pathways in in vitro models . Dose-response studies in rodent models further validate its pharmacokinetic profile, emphasizing bioavailability and tissue distribution .

Advanced Research Questions

Q. How can researchers address discrepancies in reported efficacy of this compound across different in vitro models?

Discrepancies often arise from variability in experimental conditions (e.g., cell lines, assay protocols). To resolve contradictions, employ standardized in vitro models (e.g., primary cells vs. immortalized lines) and validate findings using orthogonal assays (e.g., ELISA for cytokine profiling alongside transcriptomic analysis). Meta-analyses of published data, controlling for variables like dosing and exposure time, can identify confounding factors .

Q. What strategies are effective in overcoming stereochemical challenges during the synthesis of this compound derivatives?

Enantioselective catalysis, particularly nickel-mediated cross-coupling, enables precise stereocontrol. For instance, using chiral ligands (e.g., BINAP) with nickel catalysts improves enantiomeric excess (ee) in allylic pivalate derivatives . Computational modeling (e.g., DFT calculations) aids in predicting transition states and optimizing ligand-metal interactions .

Q. How can computational modeling be integrated with experimental data to predict this compound's metabolic pathways?

Combine in silico tools (e.g., molecular docking, QSAR models) with in vitro hepatic microsomal assays. For example, CYP450 isoform-specific inhibition studies paired with metabolite profiling via LC-MS/MS validate predicted Phase I/II metabolism pathways. This integrated approach reduces experimental redundancy and accelerates pharmacokinetic profiling .

Q. What mechanistic insights explain the enhanced stability of this compound compared to other ester derivatives under physiological conditions?

The pivaloyl group’s steric bulk impedes enzymatic hydrolysis, enhancing metabolic stability. Comparative studies with methacrylate esters reveal that pivalate derivatives exhibit slower degradation kinetics in plasma stability assays. Researchers should perform accelerated stability testing (e.g., under varying pH and temperature) to quantify degradation rates and identify stabilizing excipients .

Methodological Considerations

-

Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies. For example:

-

Data Analysis : Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to account for batch effects in high-throughput screens. Transparent reporting of raw data and code (e.g., via GitHub repositories) enhances reproducibility .

-

Ethical and Practical Compliance : Ensure access to quality-controlled reagents (e.g., CAS-certified this compound) and adhere to bioanalytical validation protocols (ICH M10) for regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.